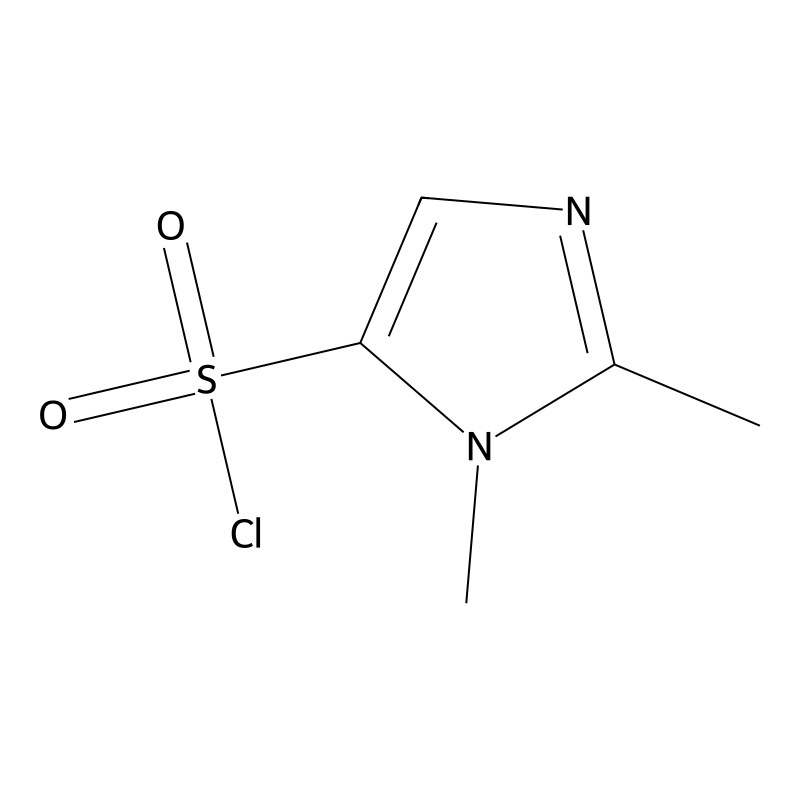1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Environmental Science
Summary of the Application: “1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride” and “2,3-dimethylimidazole-4-sulfonyl Chloride” have been used in the simultaneous measurement of free and conjugated estrogens in surface water .
Methods of Application: The compounds were used in a derivatization-based methodology to detect estrogen in free and conjugated forms, including some isomers, using liquid chromatography tandem mass spectrometry (LC-MS n ). The derivatization reaction with these compounds allowed a significant increase of mass spectrometric signal of analytes and also provided distinctive fragmentation for their confirmation even in complicated matrix .
Results or Outcomes: The methodology achieved satisfactory recovery (>75%) for the majority of analytes following optimisation of solid phase extraction (SPE) factors. The linearity was validated over a wide concentration with the correlation coefficient around 0.995 .
Application in Analytical Chemistry
Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used as a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry .
Methods of Application: A facile derivatization procedure employing this compound results in dimethylimidazolesulfonyl (DMIS) derivatives that are stable in aqueous solution. These DMIS derivatives produced intense [M+H] (+) ions in positive-ion LC-ESI-MS .
Results or Outcomes: The DMIS derivatives of the selected phenolic compounds showed excellent chromatographic properties. An analytical method was developed and validated for determination in human urine of 1-hydroxypyrene, a widely used biomarker for the assessment of human exposure to PAHs .
Application in Environmental Analysis
Summary of the Application: These compounds have been used in the analysis of the anaesthetic agent propofol in biological samples .
Methods of Application: The analysis of propofol is a challenge due to its weak fragmentation and poor ionization efficacy, resulting in weak signal intensities. The use of these compounds in derivatization can improve the signal intensities for propofol .
Results or Outcomes: The application of these compounds in the analysis of propofol has improved the detection and quantification of this anaesthetic agent in biological samples .
Application in Synthetic Chemistry
Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used in the synthesis of various compounds .
Methods of Application: This compound has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride. It has also been used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .
Results or Outcomes: The use of “1,2-Dimethylimidazole-4-sulfonyl chloride” in the synthesis of these compounds has resulted in successful formation of the desired products .
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a chemical compound with the molecular formula C₅H₇ClN₂O₂S and a molecular weight of approximately 194.64 g/mol. It is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound is known for its sulphonyl chloride functional group, making it a versatile reagent in organic synthesis. It appears as a colorless to pale yellow liquid with a boiling point of 44-47 °C and is classified as corrosive and an irritant .
- Nucleophilic Substitution: The sulphonyl chloride can react with nucleophiles such as amines or alcohols, resulting in the formation of sulphonamides or sulfonates.
- Acylation Reactions: It can act as an acylating agent, introducing the sulphonyl group into various substrates.
- Condensation Reactions: The compound can undergo condensation with other functional groups, leading to the formation of complex organic molecules.
These reactions highlight its utility in synthesizing pharmaceuticals and agrochemicals.
Several methods exist for synthesizing 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride:
- Direct Chlorosulfonation: This method involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid, leading to the formation of the sulphonyl chloride.
- Sulfonation of Imidazole Derivatives: Starting from other imidazole derivatives, sulfonation can be achieved using sulfur trioxide or related reagents under controlled conditions.
- Reflux Conditions: Some syntheses may require refluxing the reactants in an appropriate solvent to facilitate the reaction.
These methods are crucial for producing the compound in laboratory settings for research and industrial applications .
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
- Agricultural Chemicals: The compound can be utilized in developing agrochemicals due to its potential biological activity.
- Chemical Research: It is employed as a reagent in organic synthesis for introducing sulphonyl groups into target molecules.
The versatility of this compound makes it valuable in both academic research and industrial applications .
Several compounds share structural similarities with 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylimidazole | Contains one methyl group | Less reactive than 1,2-dimethyl variant |
| 2-Methylimidazole | Contains one methyl group | Different position of methyl group |
| 4-Methylimidazole | Contains one methyl group | Lacks sulphonyl chloride functionality |
| 1,2-Dimethylimidazole | Similar imidazole structure | Does not contain a sulphonyl chloride |
| 5-Sulfamoyl-1H-imidazole | Contains a sulfonamide group | Exhibits different biological properties |
The presence of two methyl groups and a sulphonyl chloride functional group distinguishes 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride from other related compounds, enhancing its reactivity and potential applications .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms


Corrosive;Irritant








